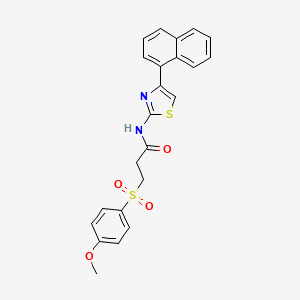

3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide

Description

3-((4-Methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 4-methoxyphenylsulfonyl group and a 4-(naphthalen-1-yl)thiazole moiety.

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S2/c1-29-17-9-11-18(12-10-17)31(27,28)14-13-22(26)25-23-24-21(15-30-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-12,15H,13-14H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUQCKNBCOFFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-methoxyphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide is a synthetic compound characterized by its unique structure, which includes a thiazole moiety, methoxyphenyl, and naphthalene components. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 452.5 g/mol

- CAS Number : 941902-14-3

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The presence of the naphthalene group in this compound may enhance its cytotoxic effects. In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that related thiazole compounds displayed IC values ranging from 1.61 to 1.98 µg/mL against different tumor cell lines, suggesting a strong potential for anticancer applications .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. A study highlighted the efficacy of certain N-heterocycles, noting that modifications at specific positions on the thiazole structure could lead to improved biological activity against viral targets . Although specific data on the antiviral activity of this compound is limited, its structural similarities to known antiviral agents suggest potential efficacy.

Anticonvulsant Activity

The anticonvulsant properties of thiazole-based compounds have been documented, with some derivatives showing significant protection against seizures in animal models. The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups, such as methoxy groups, can enhance anticonvulsant activity . This suggests that our compound may also exhibit similar properties.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its molecular structure:

- Thiazole Ring : Essential for anticancer and anticonvulsant activities.

- Methoxy Group : Enhances solubility and biological activity.

- Naphthalene Component : May contribute to increased potency and selectivity against target cells.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

- Anticancer Activity : A series of thiazole compounds were tested against HT29 colon cancer cells, showing promising results with IC values in the low micromolar range .

- Antiviral Efficacy : Modifications on thiazole structures led to enhanced activity against various viral strains, indicating a need for further exploration of similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related analogs from the provided evidence.

Table 1: Structural and Physicochemical Comparison

*Assumed based on structural similarity to .

†Estimated from analogs.

Key Comparisons:

Core Structure Variations: The target compound uniquely combines a naphthalenyl-thiazole and 4-methoxyphenylsulfonyl group, distinguishing it from analogs like 8i–8l (), which incorporate oxadiazole and piperidine rings. The naphthalene group likely enhances lipophilicity compared to smaller aryl substituents (e.g., p-tolyl in 8i) .

Synthetic Yields and Complexity: The target compound’s synthesis is inferred to involve coupling a 4-(naphthalen-1-yl)thiazol-2-amine with 3-((4-methoxyphenyl)sulfonyl)propanoyl chloride. Similar reactions (e.g., ’s Compound 11) achieved 59% yields using catalysts like PCl₃ and Et₃N . By contrast, oxadiazole-containing analogs () required multi-step syntheses with yields ~85–88%, suggesting that the target’s naphthalene substitution may necessitate optimized coupling conditions .

Biological Activity Trends :

- While direct data for the target compound are unavailable, N-(1-naphthyl)propanamide derivatives (e.g., ) and 4-methoxyphenylsulfonyl analogs () show anticancer and receptor-modulating activities. The naphthalene group may improve binding to hydrophobic enzyme pockets (e.g., kinases or proteases) compared to smaller substituents .

- Antioxidant and cytotoxic activities are reported for structurally related hydrazide and triazole derivatives (), highlighting the influence of electron-rich aromatic systems on bioactivity .

Physicochemical Properties :

- The target’s molecular weight (~448.5 g/mol) aligns with drug-like small molecules, though higher than ’s analog (404.5 g/mol) due to the naphthalene group. This increased bulk may reduce aqueous solubility but enhance membrane permeability .

- Melting points for analogs range from 134–144°C (), suggesting that the target compound’s crystalline form may require characterization for formulation studies .

Q & A

Q. What statistical approaches validate bioactivity data reproducibility?

- Methodological Answer : Use intra- and inter-laboratory validation with Z’-factor scores (>0.5 indicates robust assays). Bootstrap resampling (1000 iterations) quantifies IC₅₀ confidence intervals. For in vivo data, mixed-effects models account for litter/group variability. Public repositories (e.g., ChEMBL) cross-reference activity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.